molecular formula C21H29N3O2S B2804075 2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 877658-24-7

2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2804075
CAS RN: 877658-24-7
M. Wt: 387.54
InChI Key: ICWYBESVVJZLFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Further details on the synthetic pathway would require a more in-depth study of relevant literature.

Scientific Research Applications

Antioxidant Properties

The compound’s antioxidant activity has been investigated. It was synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The newly synthesized structures were characterized using FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. Notably, several derivatives demonstrated considerable antioxidant activity, as assessed by ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Among these, compounds 3j, 3a, and 3k exhibited remarkable activity at low concentrations, making them promising candidates for further development as antioxidant agents .

Antitubercular Activity

Indole derivatives have garnered attention for their biological activities. In a related context, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). While this specific compound differs slightly from the one , it underscores the broader significance of indole-based structures in combating tuberculosis .

Potential as Anti-Cancer Agents

Indole derivatives have also been explored as anti-cancer agents. Researchers designed and synthesized a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives. These compounds incorporated alkyl or aralkyl groups along with a sulfonyl group, following principles similar to those of established antitumor drugs. While this study focuses on a different indole derivative, it highlights the versatility of indole-based scaffolds in drug discovery, including potential anti-cancer applications .

properties

IUPAC Name

2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-3-23(4-2)21(26)14-24-13-19(17-11-7-8-12-18(17)24)27-15-20(25)22-16-9-5-6-10-16/h7-8,11-13,16H,3-6,9-10,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWYBESVVJZLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide

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